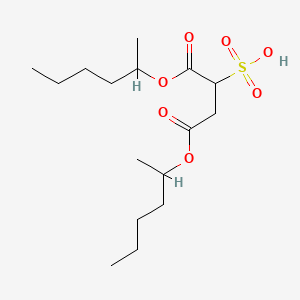![molecular formula C14H20O2 B14280902 (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol CAS No. 125224-44-4](/img/structure/B14280902.png)
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methoxyphenylmethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 4-methoxybenzyl chloride.
Grignard Reaction: The 4-methoxybenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then added to cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is resolved using chiral chromatography or enzymatic resolution to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R,2R)-2-[(4-hydroxyphenyl)methyl]cyclohexan-1-ol: A compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a hydroxyl group. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
125224-44-4 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12,14-15H,2-5,10H2,1H3/t12-,14-/m1/s1 |
Clave InChI |
LOYHAUINIBKYQU-TZMCWYRMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@H]2CCCC[C@H]2O |
SMILES canónico |
COC1=CC=C(C=C1)CC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


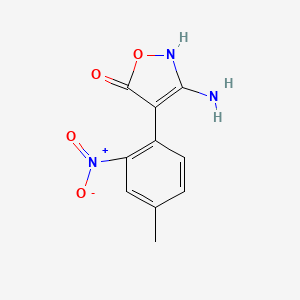
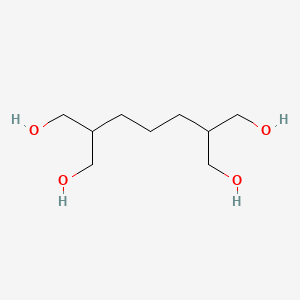

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
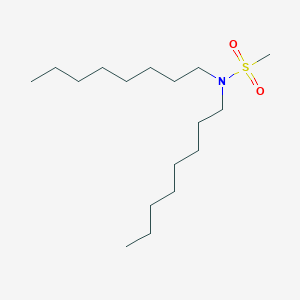
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
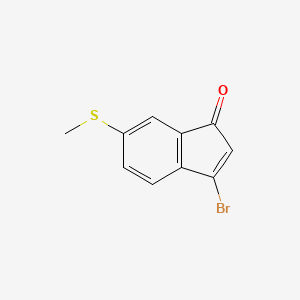


![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
